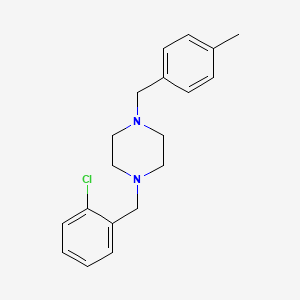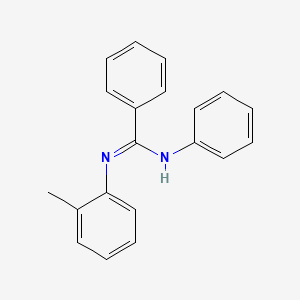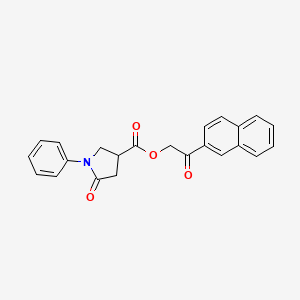![molecular formula C25H19N3O B10877671 2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with methoxyaniline and diphenyl groups, along with a cyanide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium cyanide, sodium methoxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the cyanide.
科学研究应用
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.
作用机制
The mechanism of action of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The methoxyaniline and diphenyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyanide group can also participate in binding interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-(4-Methoxyanilino)-4,6-diphenylpyridine: Lacks the cyanide group but has similar structural features.
4-(4-Methoxyphenylamino)-2,6-diphenylpyridine: Another structurally related compound with potential biological activity.
Uniqueness
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C25H19N3O |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
2-(4-methoxyanilino)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H19N3O/c1-29-21-14-12-20(13-15-21)27-25-23(17-26)22(18-8-4-2-5-9-18)16-24(28-25)19-10-6-3-7-11-19/h2-16H,1H3,(H,27,28) |
InChI 键 |
YBFKCMDDPCXARH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B10877597.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877616.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10877621.png)

![6-Amino-3-methyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10877623.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877628.png)

![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)

![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10877678.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10877683.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
